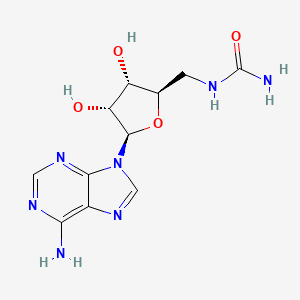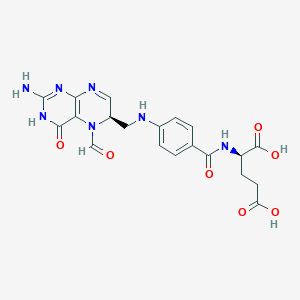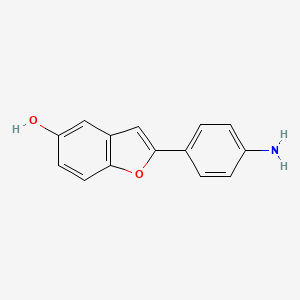
5-Hexyl-2-phenoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-phenoxyphenol is an organic compound belonging to the class of diphenyl ethers It consists of a phenol group substituted with a hexyl chain and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hexyl-2-phenoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-phenoxyphenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-2-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-hexyl-2-phenoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-[acyl-carrier-protein] reductase, which is involved in fatty acid biosynthesis. This inhibition disrupts the fatty acid elongation cycle, leading to antimicrobial effects .
Comparison with Similar Compounds
- 5-Pentyl-2-phenoxyphenol
- 4-Fluoro-5-hexyl-2-phenoxyphenol
- 2-Phenoxyphenol
Comparison: 5-Hexyl-2-phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-pentyl-2-phenoxyphenol, the hexyl chain provides increased hydrophobicity, potentially enhancing its interaction with lipid membranes. The presence of a phenoxy group differentiates it from simple phenols like 2-phenoxyphenol, offering additional sites for chemical modification .
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-hexyl-2-phenoxyphenol |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-6-9-15-12-13-18(17(19)14-15)20-16-10-7-5-8-11-16/h5,7-8,10-14,19H,2-4,6,9H2,1H3 |
InChI Key |
SXGQGHHNOWYMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)


![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)








